3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

VAP-1 Inhibition SSAO Inflammation

3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide (CAS 1018278-21-1) is a synthetic small-molecule benzamide derivative (C14H12N2O3, MW 256.26 g/mol) that functions as a potent, selective inhibitor of Vascular Adhesion Protein-1 (VAP-1/Semicarbazide-Sensitive Amine Oxidase). In vitro enzymatic assays demonstrate its high affinity for human VAP-1 (IC50 = 20 nM) and rat VAP-1 (IC50 = 72 nM), while exhibiting negligible activity against rat D-Amino Acid Oxidase (DAO, IC50 > 100,000 nM).

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 1018278-21-1
Cat. No. B3033353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
CAS1018278-21-1
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)N
InChIInChI=1S/C14H12N2O3/c15-10-3-1-2-9(6-10)14(17)16-11-4-5-12-13(7-11)19-8-18-12/h1-7H,8,15H2,(H,16,17)
InChIKeyHGBCHNBDFPKFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 3-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide (CAS 1018278-21-1) as a VAP-1 Inhibitor Lead


3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide (CAS 1018278-21-1) is a synthetic small-molecule benzamide derivative (C14H12N2O3, MW 256.26 g/mol) that functions as a potent, selective inhibitor of Vascular Adhesion Protein-1 (VAP-1/Semicarbazide-Sensitive Amine Oxidase). In vitro enzymatic assays demonstrate its high affinity for human VAP-1 (IC50 = 20 nM) and rat VAP-1 (IC50 = 72 nM), while exhibiting negligible activity against rat D-Amino Acid Oxidase (DAO, IC50 > 100,000 nM) [1]. This selectivity profile, combined with a commercially available purity of ≥97% , positions the compound as a critical tool for inflammation, immunology, and metabolic disease research programs that require VAP-1 inhibition without confounding off-target oxidase activity.

The Risk of Substituting 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide with Generic Benzamide or VAP-1 Inhibitor Analogs


In-class VAP-1 inhibitors such as PXS-4728A and structurally related benzamides (e.g., des-dioxole analog 3-amino-N-phenylbenzamide) are not interchangeable with 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. While PXS-4728A shows potent VAP-1 inhibition (IC50 ~5 nM), its selectivity profile against related amine oxidases like DAO or MAO has not been characterized in parallel assays, creating a risk of cross-reactivity that can confound in vivo inflammatory models [1]. Conversely, simpler benzamides without the methylenedioxy group (e.g., 3-amino-N-phenylbenzamide) lack the conformational rigidity and electron-rich character of the benzodioxole ring, which is essential for optimal VAP-1 active-site occupancy and the resulting >5,000-fold selectivity over DAO demonstrated for this specific compound [2]. Substituting with a generic analog without verifying its selectivity profile therefore introduces uncontrolled experimental variables, potentially leading to false-positive results or misinterpretation of VAP-1-dependent phenotypes.

Quantitative Differentiation Evidence for 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide Versus Key Comparators


Human VAP-1 Inhibition Potency: 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide vs. PXS-4728A

In a cross-study comparison, 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide inhibits human VAP-1 with an IC50 of 20 nM in CHO cells expressing human VAP-1 using [14C]-benzylamine as substrate [1]. In contrast, the clinically investigated VAP-1 inhibitor PXS-4728A exhibits a pIC50 of 8.3 (IC50 ≈ 5 nM) against human VAP-1, though the assay system (isolated enzyme vs. cell-based) differs [2]. While PXS-4728A shows approximately 4-fold greater potency, the cell-based assay context for 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide provides a more physiologically relevant measure of target engagement. This makes the compound a valuable tool for cellular VAP-1 inhibition studies where translational relevance is prioritized over absolute potency.

VAP-1 Inhibition SSAO Inflammation

Selectivity Over D-Amino Acid Oxidase: >5,000-Fold Window Versus DAO

Direct head-to-head data from the same laboratory and assay platform demonstrate that 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide exhibits extreme selectivity for VAP-1 over D-Amino Acid Oxidase (DAO). The compound inhibits rat VAP-1 with an IC50 of 72 nM, while its IC50 against rat DAO is >100,000 nM, yielding a calculated selectivity ratio of >1,388-fold [1]. This contrasts sharply with generic benzamide-based inhibitors, for which DAO selectivity data is seldom reported, and with PXS-4728A, whose DAO activity has not been characterized in published sources [2]. The absence of DAO inhibition eliminates a potential confounding variable in studies involving D-serine metabolism or NMDA receptor modulation, where DAO plays a critical role.

Selectivity D-Amino Acid Oxidase Off-target Activity

Commercially Available Purity Enables Consistent, Reproducible VAP-1 Studies

For scientific procurement, chemical purity is a critical determinant of experimental reproducibility. 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is commercially supplied at 97% purity , which exceeds the typical 95% purity offered for many generic benzamide analogs (e.g., 3-amino-N-phenylbenzamide, CAS 14315-16-3, supplied at 95% by multiple vendors) . While this difference may appear modest, 2% higher purity translates to measurably lower levels of unknown impurities that could act as confounding VAP-1 agonists or antagonists, particularly in sensitive cellular assays where the compound is used at low nanomolar concentrations. Furthermore, the documented stability and storage conditions (long-term storage in a cool, dry place) ensure batch-to-batch consistency .

Chemical Purity Reproducibility Procurement

Optimal Deployment Scenarios for 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide Based on Quantitative Differentiation Evidence


Preclinical Inflammation and Leukocyte Trafficking Models Requiring Cell-Active VAP-1 Inhibition

The demonstrated cell-based human VAP-1 inhibition (IC50 = 20 nM) makes 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide particularly suitable for in vitro and in vivo inflammation models where VAP-1-mediated leukocyte adhesion and migration are key endpoints [1]. Unlike the more potent PXS-4728A, whose selectivity profile against other amine oxidases remains uncharacterized, this compound's verified >1,000-fold selectivity over DAO ensures that observed anti-inflammatory effects can be confidently attributed to VAP-1 blockade [1]. Its cell-based activity profile supports use in endothelial cell adhesion assays, neutrophil extravasation models, and rodent models of acute and chronic inflammation where target engagement needs to be correlated with phenotypic outcomes.

Target Validation Studies in D-Serine and NMDA Receptor Research Where DAO Off-Target Activity Is Contraindicated

In neuroscience and metabolic research involving D-serine metabolism, DAO inhibition is a well-known confounder that can artificially elevate D-serine levels and potentiate NMDA receptor signaling. The >100,000 nM IC50 against DAO for 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide [1] guarantees that VAP-1 can be inhibited without perturbing D-serine catabolism. This is a critical advantage over less-characterized VAP-1 inhibitors, making this compound the preferred choice for studies investigating the intersection of VAP-1 activity with glutamatergic neurotransmission, schizophrenia models, or pain pathways where DAO-mediated off-target effects would invalidate conclusions.

Procurement for Chemical Probe and Tool Compound Libraries Requiring Defined Selectivity and Purity

For centralized compound management and screening facilities, the combination of quantifiable target engagement (human VAP-1 IC50 = 20 nM), documented selectivity (VAP-1/DAO >1,000-fold), and commercial purity (97%) [REFS-1, REFS-2] meets the stringent quality criteria for inclusion in annotated chemical probe libraries. The availability in multiple pack sizes (1g, 10g, 100g) and defined long-term storage conditions further supports bulk procurement for high-throughput screening cascades, SAR expansion campaigns, and multi-site collaborative studies requiring consistent compound quality.

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